molecular formula C21H19N3O B13964780 N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide CAS No. 32421-56-0

N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide

Cat. No.: B13964780
CAS No.: 32421-56-0
M. Wt: 329.4 g/mol
InChI Key: NRJIXIBPYXAQHK-UHFFFAOYSA-N
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Description

N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is a complex organic compound that features an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide typically involves the reaction of 2-imidazoline derivatives with naphthalenecarboxylic acid derivatives. One common method includes the use of aldehydes and ethylenediamine in the presence of tert-butyl hypochlorite to form the imidazoline ring . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalenecarboxamide moiety.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole and naphthalenecarboxamide derivatives, which can have different functional properties and applications.

Scientific Research Applications

N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline ring can bind to imidazoline receptors, modulating their activity and leading to various physiological effects . The phenyl and naphthalenecarboxamide groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is unique due to its combination of an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

32421-56-0

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-N-phenylnaphthalene-1-carboxamide

InChI

InChI=1S/C21H19N3O/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)24(15-20-22-13-14-23-20)17-9-2-1-3-10-17/h1-12H,13-15H2,(H,22,23)

InChI Key

NRJIXIBPYXAQHK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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